methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form the intermediate 4-(4-fluorophenyl)-3-oxobutanoic acid ethyl ester. This intermediate then undergoes cyclization in the presence of a base to yield the desired pyrrole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylates.
Reduction: Reduction reactions can lead to the formation of pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Pyrrole-2,3-dicarboxylates.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-phenyl-1H-pyrrole-2-carboxylate: Lacks the fluorine atom, which can affect its reactivity and biological activity.
Methyl 4-(4-chlorophenyl)-1H-pyrrole-2-carboxylate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Methyl 4-(4-bromophenyl)-1H-pyrrole-2-carboxylate:
Uniqueness
The presence of the fluorine atom in methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate can significantly enhance its chemical stability and biological activity compared to its non-fluorinated counterparts. Fluorine atoms can influence the electronic properties of the molecule, making it a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-12(15)11-6-9(7-14-11)8-2-4-10(13)5-3-8/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSJPQVTTBZAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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